molecular formula C12H13ClO2 B055525 (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone CAS No. 1696839-44-7

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Cat. No. B055525
M. Wt: 224.68 g/mol
InChI Key: UHYZCRZFWDYXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone can be achieved through a multi-step reaction process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
4-Chlorobenzaldehyde, 1-Cyclopentanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Diethyl ether, Magnesium, Bromoethane, Acetone

Reaction
Step 1: Preparation of 4-Chlorocyclohexanone, 4-Chlorobenzaldehyde is reacted with cyclopentanol in the presence of sodium hydroxide to form 4-chlorocyclohexanone., Step 2: Preparation of 1-Bromo-4-chlorocyclohexane, 4-Chlorocyclohexanone is reacted with hydrochloric acid and sodium chloride to form 4-chlorocyclohexanol, which is then reacted with bromoethane in the presence of magnesium to form 1-bromo-4-chlorocyclohexane., Step 3: Preparation of (1-Hydroxycyclopentyl)methyl ketone, 1-Bromo-4-chlorocyclohexane is reacted with acetone in the presence of sodium hydroxide to form (1-hydroxycyclopentyl)methyl ketone., Step 4: Preparation of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, (1-Hydroxycyclopentyl)methyl ketone is reacted with 4-chlorobenzaldehyde in the presence of hydrochloric acid to form (4-chlorophenyl)(1-hydroxycyclopentyl)methanone.

Mechanism Of Action

The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.

Advantages And Limitations For Lab Experiments

The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.

Future Directions

The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.

Scientific Research Applications

4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.

properties

IUPAC Name

(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYZCRZFWDYXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

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